molecular formula C9H7N3 B13664587 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine

3-Ethynyl-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13664587
M. Wt: 157.17 g/mol
InChI Key: LBBZKEXWSXKPDD-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Ethynyl-2-methylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methylimidazo[1,2-b]pyridazine stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development, offering advantages over similar compounds in terms of potency and selectivity .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

3-ethynyl-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H7N3/c1-3-8-7(2)11-9-5-4-6-10-12(8)9/h1,4-6H,2H3

InChI Key

LBBZKEXWSXKPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)C#C

Origin of Product

United States

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